9-Methoxycanthin-6-on
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
9-Methoxycanthin-6-on hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Induktion von Apoptose in Krebszellen. Dies wird durch die Modulation von Apoptose-assoziierten Proteinen wie Pyruvatkinase, Annexin A2, Galectin 3 und anderen erreicht . Die Verbindung beeinflusst die Expression dieser Proteine, was zu einem konzentrationsabhängigen Zelltod führt .
Ähnliche Verbindungen:
Canthin-6-on: Teilt eine ähnliche β-Carbolinstruktur, aber es fehlt die Methoxygruppe an der 9. Position.
4,9-Dimethoxy-5-hydroxycanthin-6-on: Ein weiteres Derivat mit zusätzlichen Methoxy- und Hydroxygruppen.
9-Methoxy-(R/S)-5-(1-hydroxyethyl)-canthin-6-on: Enthält zusätzlich zur Methoxygruppe eine Hydroxyethylgruppe.
Einzigartigkeit: this compound ist aufgrund seiner spezifischen Methoxysubstitution an der 9. Position einzigartig, was zu seinen besonderen Antitumor- und entzündungshemmenden Eigenschaften beiträgt .
Wirkmechanismus
Target of Action
9-Methoxycanthin-6-one, an alkaloid compound, primarily targets cancer cells . It has been found to exhibit cytotoxic activity against various cancer cell lines, including ovarian cancer (A2780, SKOV-3), breast cancer (MCF-7), colorectal cancer (HT29), skin cancer (A375), and cervical cancer (HeLa) cell lines .
Mode of Action
The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . This interaction results in the inhibition of cancer cell proliferation . The compound’s mode of action is concentration-dependent, meaning the degree of apoptosis induction varies with the concentration of 9-Methoxycanthin-6-one .
Biochemical Pathways
9-Methoxycanthin-6-one affects the expressions of apoptotic-related proteins, which are involved in the regulation of apoptosis . These proteins include pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Other proteins such as acetyl-CoA acyltransferase 2 (ACAA2), aldehyde dehydrogenase 1 (ALDH1A1), capping protein (CAPG), eukaryotic translation elongation factor 1 (EEF1A1), malate dehydrogenase 2 (MDH2), purine nucleoside phosphorylase (PNP), and triosephosphate isomerase 1 (TPI1) were also identified to be associated with cell death induced by 9-Methoxycanthin-6-one .
Result of Action
The primary result of 9-Methoxycanthin-6-one’s action is the induction of apoptosis in cancer cells . This leads to a decrease in cancer cell proliferation, contributing to its anti-cancer activities .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
9-Methoxycanthin-6-one interacts with several enzymes, proteins, and other biomolecules. It affects the expressions of apoptotic-related proteins, including pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Other proteins such as acetyl-CoA acyltransferase 2 (ACAA2), aldehyde dehydrogenase 1 (ALDH1A1), capping protein (CAPG), eukaryotic translation elongation factor 1 (EEF1A1), malate dehydrogenase 2 (MDH2), purine nucleoside phosphorylase (PNP), and triosephosphate isomerase 1 (TPI1) were also identified to be associated with cell death induced by 9-Methoxycanthin-6-one .
Cellular Effects
9-Methoxycanthin-6-one has been shown to have anti-cancer activities against various cancer cell lines, including ovarian cancer (A2780, SKOV-3), breast cancer (MCF-7), colorectal cancer (HT29), skin cancer (A375), and cervical cancer (HeLa) cell lines . It induces apoptosis in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of 9-Methoxycanthin-6-one involves its interaction with various proteins and enzymes. It affects the expressions of apoptotic-related proteins and induces apoptosis in a concentration-dependent manner . It also affects the expressions of proteins such as PKM, ANXA2, LGAL3, HNRNP1A1, PRDX3, and GAPDH .
Temporal Effects in Laboratory Settings
It has been shown that 9-Methoxycanthin-6-one induces apoptosis in a concentration-dependent manner .
Metabolic Pathways
It has been shown to interact with several enzymes and proteins, suggesting that it may be involved in various metabolic processes .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von 9-Methoxycanthin-6-on kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Verwendung von Pflanzenzellkulturtechnologie. Diese Methode beinhaltet die Induktion von Kallusgewebe aus Eurycoma longifolia-Explantaten, gefolgt von der Extraktion und Reinigung der Verbindung . Der Prozess beinhaltet typischerweise die Einstellung des pH-Werts des Mediums auf 5,7, die Zugabe von 2,5% Gelrite und die Autoklavierung bei 121°C für 15 Minuten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound steckt noch in den Kinderschuhen. Die Verwendung von Pflanzenzellkulturtechniken bietet einen vielversprechenden Ansatz aufgrund ihrer Unabhängigkeit von geografischen und saisonalen Schwankungen, wodurch eine kontinuierliche Versorgung mit der Verbindung mit einheitlicher Qualität und Ausbeute sichergestellt wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 9-Methoxycanthin-6-on durchläuft verschiedene chemische Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Vergleich Mit ähnlichen Verbindungen
Canthin-6-one: Shares a similar β-carboline structure but lacks the methoxy group at the 9th position.
4,9-Dimethoxy-5-hydroxycanthin-6-one: Another derivative with additional methoxy and hydroxy groups.
9-Methoxy-(R/S)-5-(1-hydroxyethyl)-canthin-6-one: Contains a hydroxyethyl group in addition to the methoxy group.
Uniqueness: 9-Methoxycanthin-6-one is unique due to its specific methoxy substitution at the 9th position, which contributes to its distinct anti-tumor and anti-inflammatory properties .
Eigenschaften
IUPAC Name |
13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c1-19-9-2-3-10-11-6-7-16-12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCRARVHWCCRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432290 | |
Record name | CHEBI:66699 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74991-91-6 | |
Record name | 9-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74991-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CHEBI:66699 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 9-Methoxycanthin-6-one is a bioactive alkaloid found in the roots of Eurycoma longifolia Jack, also known as Tongkat Ali, a medicinal plant native to Southeast Asia. [, , , , , , ] It belongs to the canthin-6-one class of compounds. [, , , ]
ANone: Studies have shown that 9-Methoxycanthin-6-one exhibits several biological activities, including:
- Cytotoxic activity: It displays cytotoxicity against various human cancer cell lines, including lung, breast, colon, and ovarian cancer cells. [, , , , , ]
- Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated murine and human macrophages. [, ]
- Antimalarial activity: Studies indicate significant antimalarial activity against Plasmodium falciparum strains. []
- Phosphodiesterase-5 (PDE-5) inhibitory activity: 9-Methoxycanthin-6-one inhibits PDE-5, an enzyme involved in regulating blood flow, suggesting potential applications for erectile dysfunction. []
A: While the exact mechanism of action is still under investigation, research suggests that 9-Methoxycanthin-6-one induces apoptosis (programmed cell death) in cancer cells. [] Proteomic analysis has revealed that it affects the expression of various apoptotic-related proteins, including pyruvate kinase, annexin A2, galectin-3, heterogeneous nuclear ribonucleoprotein A1, peroxiredoxin 3, and glyceraldehyde-3-phosphate dehydrogenase. []
A: 9-Methoxycanthin-6-one is found in various parts of the Eurycoma longifolia plant, with the highest concentration typically detected in the tap root. [, ] It is also present in other parts, including leaves, petioles, stems, rachis, fibrous roots, cotyledons, and the embryo. [, ]
ANone: Yes, 9-Methoxycanthin-6-one can be produced through in vitro plant tissue culture techniques. Research has demonstrated its production in:
- Callus cultures: These cultures, derived from different Eurycoma longifolia explants, have shown the ability to produce the compound. [, ] Notably, fibrous root-derived callus yielded the highest concentration. [, ]
- Hairy root cultures: Transgenic hairy roots, generated using Agrobacterium rhizogenes, have demonstrated a significantly higher yield of 9-Methoxycanthin-6-one compared to wild roots. [, , , ]
ANone: Several factors have been shown to influence 9-Methoxycanthin-6-one production in in vitro cultures:
- Basal Media: Murashige and Skoog (MS) medium generally supports higher 9-Methoxycanthin-6-one content in callus cultures compared to other media like Gamborg, Schenk and Hildebrandt, and White. []
- Medium Strength: Using a quarter-strength MS basal media for callus cultures resulted in higher yields compared to full-strength media. []
- Carbon Source: Fructose, at a concentration of 2% (w/v), has been found to promote higher production of 9-Methoxycanthin-6-one in callus cultures compared to other carbon sources tested. []
- Plant Growth Regulators: The addition of dicamba, a plant growth regulator, at a specific concentration (3.0 mg/L) to the culture media enhanced 9-Methoxycanthin-6-one production in callus cultures. []
- Initial pH: An initial pH of 5.5 in the culture media yielded the highest 9-Methoxycanthin-6-one production in Eurycoma longifolia callus cultures. []
- Elicitors: Elicitation using methyl jasmonate, salicylic acid, and yeast extract has been shown to enhance the production of 9-Methoxycanthin-6-one in hairy root cultures. [, , , ]
A: Yes, the complex matrices of Eurycoma longifolia and Eurycoma harmandiana extracts can pose challenges for chromatographic separation and analysis of 9-Methoxycanthin-6-one and other canthin-6-one alkaloids. [] While techniques like micellar liquid chromatography (MLC) have been explored, conventional high-performance liquid chromatography (HPLC) currently demonstrates superior performance for analyzing these compounds, especially in complex matrices and low concentrations. []
A: Studies using liver microsomes revealed that 9-Methoxycanthin-6-one undergoes metabolism, primarily through hydroxylation and O-demethylation. [] The metabolites detected in in vitro studies were consistent with those found in urine and serum samples after ingestion of either pure 9-Methoxycanthin-6-one or Eurycoma longifolia root extract. []
A: The identification of specific metabolites, including the glucuronide of 9-Methoxycanthin-6-one and its O-demethylated product, in biological samples could serve as potential markers for detecting the use of Eurycoma longifolia preparations in doping control. []
ANone: In addition to 9-Methoxycanthin-6-one, other canthin-6-one alkaloids isolated from Eurycoma longifolia include:
- Canthin-6-one [, , ]
- 9-Hydroxycanthin-6-one [, , ]
- 9,10-Dimethoxycanthin-6-one [, ]
- Canthin-6-one-N-oxide [, ]
- 9-Hydroxycanthin-6-one-N-oxide []
- 4,9-Dimethoxycanthin-6-one []
- 10-Hydroxy-11-methoxycanthin-6-one []
ANone: Future research on 9-Methoxycanthin-6-one could focus on:
- Exploring potential synergistic effects of 9-Methoxycanthin-6-one with other established drugs. []
- Investigating its potential for use in combination with existing chemotherapeutic agents for cancer treatment. []
- Developing and validating robust analytical methods for the quantification of 9-Methoxycanthin-6-one in various biological matrices to support pharmacokinetic and bioavailability studies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.